molecular formula C15H10ClN3OS3 B2460246 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862973-98-6

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2460246
CAS RN: 862973-98-6
M. Wt: 379.9
InChI Key: IIZFXVDGYMHEIP-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3OS3 and its molecular weight is 379.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine and related compounds have been a subject of extensive research due to their potential in various scientific applications. Ermiş and Durmuş (2020) conducted a study on the microwave-assisted synthesis and spectroscopic characterization of novel thiophene-benzothiazole derivative compounds. They explored the solvent effects on UV–Vis absorption and performed DFT studies to understand the chemical behavior and properties of these compounds, providing a foundation for their application in material science and pharmaceuticals (Ermiş & Durmuş, 2020).

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents has led to the exploration of benzothiazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding that some compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of benzothiazole derivatives in the development of new antimicrobial drugs (Bektaş et al., 2007).

Antiproliferative Properties

Gür et al. (2020) investigated the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. They identified compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity, demonstrating the therapeutic potential of these derivatives in cancer treatment and infection control (Gür et al., 2020).

Photophysical and Electrochemical Properties

Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission, incorporating benzothiadiazole derivatives for saturated white electroluminescence and amplified spontaneous emission. This work underscores the significance of these compounds in the field of optoelectronics and materials science, paving the way for the development of advanced optical devices (Liu et al., 2016).

Antitumor Activity

The exploration of benzothiazole derivatives for their antitumor activities has been a significant area of research. Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amides and evaluated their anticonvulsant and neuroprotective effects, identifying compounds that not only showed potent anticonvulsant properties but also offered neuroprotection, indicating their potential in the treatment of neurological disorders and cancers (Hassan et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent COX-2 from producing prostaglandins, thereby reducing inflammation.

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, which is responsible for the production of prostaglandins . This results in a decrease in prostaglandin levels, leading to a reduction in inflammation.

Pharmacokinetics

suggests it may have good bioavailability. Compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in a reduction of inflammation. This makes the compound potentially useful in the treatment of conditions characterized by inflammation .

Biochemical Analysis

Biochemical Properties

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine has been found to interact with several enzymes, proteins, and other biomolecules. In particular, it has been shown to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine on cells are primarily related to its anti-inflammatory properties. By inhibiting the aforementioned enzymes, this compound can reduce the production of inflammatory mediators, thereby influencing cell signaling pathways and gene expression related to inflammation . This can have a significant impact on cellular metabolism, particularly in cells involved in the immune response .

Molecular Mechanism

The molecular mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with the enzymes COX-1, COX-2, and 5-LOX. By binding to these enzymes, the compound inhibits their activity, leading to a decrease in the production of inflammatory mediators . This can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall inflammatory response .

Dosage Effects in Animal Models

The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine in animal models have been found to vary with dosage . At concentrations of 5, 10, and 20 mg/kg body weight, the compound was found to have significant anti-inflammatory and analgesic effects .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS3/c1-20-9-3-2-4-11-13(9)18-15(23-11)19-14-17-8(7-21-14)10-5-6-12(16)22-10/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZFXVDGYMHEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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